molecular formula C9H7N3O2 B068836 3-(1H-1,2,4-triazol-1-yl)benzoic Acid CAS No. 167626-64-4

3-(1H-1,2,4-triazol-1-yl)benzoic Acid

Cat. No.: B068836
CAS No.: 167626-64-4
M. Wt: 189.17 g/mol
InChI Key: SZKWCOCFEIVCAB-UHFFFAOYSA-N
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Description

3-(1H-1,2,4-triazol-1-yl)benzoic acid: is an organic compound that features a triazole ring attached to a benzoic acid moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and coordination chemistry. The presence of the triazole ring imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.

Safety and Hazards

The safety information for this compound includes the GHS07 pictogram and the signal word “Warning”. The hazard statements are H302-H315-H319-H335 and the precautionary statements are P261-P305+P351+P338 .

Future Directions

The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(1H-1,2,4-triazol-1-yl)benzoic acid typically involves the following steps:

  • Formation of the Triazole Ring:

    • The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound.
    • Reaction conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, at elevated temperatures (around 100-150°C).
  • Attachment to the Benzoic Acid Moiety:

    • The triazole ring is then attached to the benzoic acid moiety through a nucleophilic substitution reaction.
    • Reaction conditions: This step often requires a catalyst such as copper(I) iodide and is performed in a solvent like dimethylformamide (DMF) at moderate temperatures (80-120°C).

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • 3-(1H-1,2,4-triazol-1-yl)benzoic acid can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
    • Major products: Oxidation of the benzoic acid moiety can lead to the formation of carboxylate derivatives.
  • Reduction:

    • Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
    • Major products: Reduction of the carboxyl group can yield the corresponding alcohol.
  • Substitution:

    • The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.
    • Common reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.
    • Major products: Substituted triazole derivatives.

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

3-(1,2,4-triazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-2-1-3-8(4-7)12-6-10-5-11-12/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKWCOCFEIVCAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623585
Record name 3-(1H-1,2,4-Triazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167626-64-4
Record name 3-(1H-1,2,4-Triazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-1,2,4-triazol-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3-(1,2,4-triazol-1-yl)benzoic acid interesting for building coordination polymers?

A: 3-(1,2,4-Triazol-1-yl)benzoic acid is a versatile ligand for constructing coordination polymers due to its multiple potential coordination sites. The carboxylic acid group can bind to metal ions in various modes (monodentate, chelating, bridging), while the nitrogen atoms in the triazole ring can also participate in coordination. This flexibility allows for diverse structural motifs and properties in the resulting metal-organic frameworks. [, , ]

Q2: What types of metal ions have been successfully coordinated with 3-(1,2,4-triazol-1-yl)benzoic acid?

A: Research has demonstrated the successful coordination of 3-(1,2,4-triazol-1-yl)benzoic acid with a range of transition metals, including copper(II) [, ], manganese(II) [], cadmium(II) [], and lead(II) []. This highlights the ligand's versatility in accommodating different metal centers.

Q3: What are the potential applications of the coordination polymers derived from 3-(1,2,4-triazol-1-yl)benzoic acid?

A: The coordination polymers synthesized using 3-(1,2,4-triazol-1-yl)benzoic acid exhibit interesting properties for various applications. For example, the copper(II) coordination polymer has shown promising magnetic properties. [] Additionally, the incorporation of cadmium(II) and lead(II) resulted in materials with notable luminescent properties. [] These findings suggest potential applications in areas such as magnetic materials, sensors, and light-emitting devices.

Q4: How do researchers characterize the structure and properties of these coordination polymers?

A: A combination of techniques is employed to thoroughly characterize the coordination polymers. Single-crystal X-ray diffraction is crucial for determining the crystal structure and coordination modes. [, , , ] Various spectroscopic methods like infrared spectroscopy and UV-Vis spectroscopy provide insights into the bonding and electronic properties. Thermal analysis methods, such as thermogravimetric analysis (TGA), are used to assess the thermal stability of the compounds. [, , ] Furthermore, researchers investigate properties like magnetism and luminescence to explore potential applications. [, ]

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